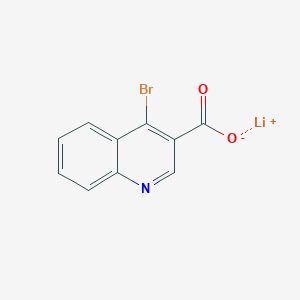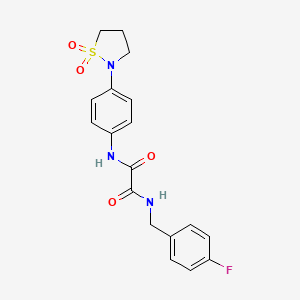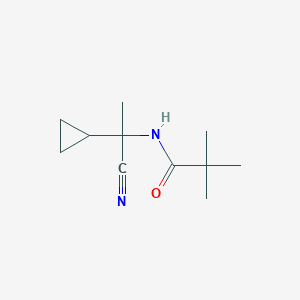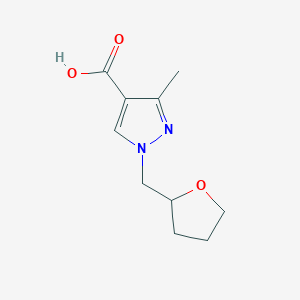
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide, also known as Cmpd 1, is a novel small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer.
Mecanismo De Acción
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 is a potent inhibitor of the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in cell proliferation, survival, and apoptosis, making it an attractive target for cancer therapy. (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the treatment of infectious diseases. (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 is its potent and selective inhibition of CK2, making it a valuable tool for studying the role of CK2 in cancer and other diseases. However, (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research and development of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 to determine its potential for clinical use. Additionally, further research is needed to determine the potential applications of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 in the treatment of infectious and inflammatory diseases.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 involves a multistep process that includes the reaction of 4-methoxybenzaldehyde with malononitrile to form 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then reacted with 3-(4-morpholinyl)propanol in the presence of a base to form the final product, (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide 1 has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-17-5-3-15(4-6-17)13-16(14-19)18(22)20-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,20,22)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRQCZONMHAVSS-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731834.png)



![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2731844.png)


![N-{5-[(4-methylpiperidin-1-yl)carbonyl]-6-piperazin-1-ylpyridin-3-yl}pentanamide](/img/structure/B2731847.png)

![Methyl 4-(2-(2-(dimethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2731849.png)

![N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2731854.png)

![N-(3-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2731856.png)